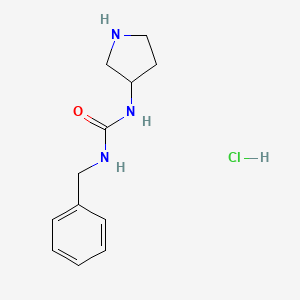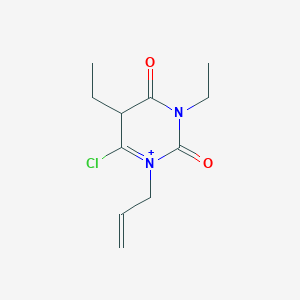
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with chlorine, ethyl, and prop-2-enyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo chlorination, alkylation, and other substitution reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and alkylating agents such as ethyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps like solvent extraction, recrystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-2-one
- 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-4-one
Uniqueness
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione is unique due to its specific substitution pattern and the presence of the pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H16ClN2O2+ |
|---|---|
Poids moléculaire |
243.71 g/mol |
Nom IUPAC |
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C11H16ClN2O2/c1-4-7-14-9(12)8(5-2)10(15)13(6-3)11(14)16/h4,8H,1,5-7H2,2-3H3/q+1 |
Clé InChI |
FLELEVMEEVBWBH-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N(C(=O)[N+](=C1Cl)CC=C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


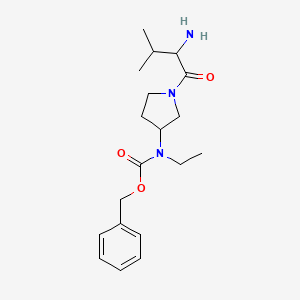
![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
![Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate](/img/structure/B14786448.png)
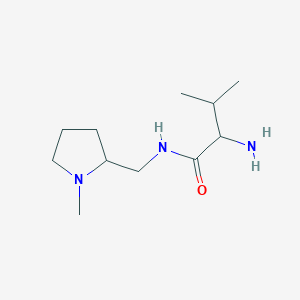
![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
![5,7-Dimethoxy-2-(tributylstannyl)benzo[d]thiazole](/img/structure/B14786455.png)
![[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14786457.png)
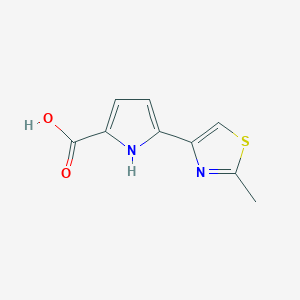
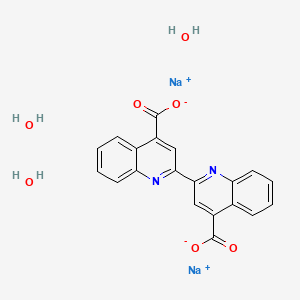

![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
![3-Piperidinecarboxylic acid, 2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-, ethyl ester, (2R,3S)-](/img/structure/B14786502.png)
![Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-](/img/structure/B14786513.png)
